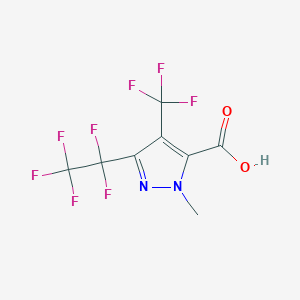
1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4F8N2O2 and its molecular weight is 312.119. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also referred to as Tigolaner related compound, is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes multiple fluorine atoms, which can significantly influence its reactivity and interaction with biological systems.
- Molecular Formula : C7H3F9N2
- Molecular Weight : 286.1 g/mol
- CAS Number : 104315-28-8
This compound's high fluorine content contributes to its lipophilicity and stability, making it a candidate for various biological applications, particularly in agriculture and pharmaceuticals.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. These include:
- Antifungal Activity : Certain derivatives of pyrazole have been shown to possess moderate antifungal properties against various phytopathogenic fungi. For instance, studies have demonstrated that compounds similar in structure to this compound can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum at concentrations exceeding those of commercial fungicides like carboxin and boscalid .
- Insecticidal Properties : Pyrazole derivatives are also being explored for their insecticidal properties. The specific compound has been linked to the development of agrochemicals aimed at pest control, leveraging its unique structural features to enhance efficacy against target pests .
Antifungal Studies
A study involving a series of N-substituted pyridinyl derivatives of pyrazoles showed promising antifungal activity. Compounds similar to this compound demonstrated over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL . This suggests that the structural attributes of this compound may enhance its antifungal potential.
Insecticidal Efficacy
Research has indicated that the synthesis of fluorinated pyrazoles can lead to compounds with significant insecticidal activity. The presence of trifluoromethyl and pentafluoroethyl groups appears to play a critical role in enhancing the biological activity of these compounds against various insect pests. For example, the efficacy of these compounds was compared with known insecticides, showing superior performance in some cases .
Data Table: Biological Activities of Related Pyrazole Compounds
Properties
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQACFNIHDULWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














